1-Propanethiol

Catalog No.
S1520981
CAS No.
107-03-9
M.F
C3H8S
CH3(CH2)2SH
C3H8S
M. Wt
76.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanethiol

CAS Number

107-03-9

Product Name

1-Propanethiol

IUPAC Name

propane-1-thiol

Molecular Formula

C3H8S
CH3(CH2)2SH
C3H8S

Molecular Weight

76.16 g/mol

InChI

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3

InChI Key

SUVIGLJNEAMWEG-UHFFFAOYSA-N

SMILES

CCCS

solubility

Slight (NIOSH, 2016)
0.02 M
1.9 mg/mL at 25 °C
Miscible in ethanol, ether; very soluble in acetone
SOL IN PROPYLENE GLYCOL
Soluble in ethanol, ether, acetone, benzene
In water, 1.90X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.190
soluble in water, alcohol, propylene glycol and oils
Slight

Synonyms

1-Mercaptopropane; 1-Propyl Mercaptan; 1-Propylthiol; Propyl Mercaptan; Propylthiol; n-Propanethiol; n-Propyl Mercaptan; n-Propylthiol;

Canonical SMILES

CCCS

The exact mass of the compound 1-Propanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slight (niosh, 2016)0.02 m1.9 mg/ml at 25 °cmiscible in ethanol, ether; very soluble in acetonesol in propylene glycolsoluble in ethanol, ether, acetone, benzenein water, 1.90x10+3 mg/l at 25 °c1.9 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.190soluble in water, alcohol, propylene glycol and oilsslight. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of alkanethiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Propanethiol is a highly reactive, unhindered primary aliphatic thiol characterized by its strong nucleophilicity and a boiling point of approximately 68 °C. As a fundamental three-carbon organosulfur building block, it is extensively procured for the synthesis of linear propyl thioethers, agrochemical active ingredients, and short-chain self-assembled monolayers (SAMs) on noble metals. Its primary thiol structure ensures rapid and predictable participation in SN2 nucleophilic substitution reactions, while its physical state as a stable liquid at standard room temperature makes it a highly processable reagent for both bench-scale and industrial-scale batch manufacturing compared to highly volatile shorter-chain analogs [1].

Substituting 1-propanethiol with closely related aliphatic thiols introduces severe processability and structural compromises. Using ethanethiol (a two-carbon analog) drastically reduces the boiling point to 35 °C, transforming a manageable liquid into a highly volatile hazard that requires specialized pressurized or chilled reactor systems to prevent massive evaporative losses [1]. Conversely, substituting with the structural isomer 2-propanethiol introduces steric hindrance at the sulfur center, which retards nucleophilic attack rates and yields branched isopropyl thioethers rather than the linear n-propyl structures strictly required for specific agrochemical efficacies. Furthermore, replacing it with longer-chain thiols like 1-butanethiol in surface chemistry alters the conformational flexibility and vacancy distribution of self-assembled monolayers, disrupting the precise packing required for targeted plasmonic and sensor applications [2].

Thermal Processability and Volatility Control

1-Propanethiol offers a critical handling advantage over its shorter-chain counterpart, ethanethiol, due to a significantly higher boiling point. While ethanethiol boils at 35 °C, making it highly volatile and prone to rapid evaporation at standard room temperature, 1-propanethiol boils at 68 °C [1]. This 33 °C difference allows 1-propanethiol to be processed as a stable liquid in standard unpressurized batch reactors, drastically reducing vapor-phase losses and the need for specialized cryogenic handling during large-scale synthesis.

Evidence DimensionBoiling Point / Thermal Stability
Target Compound Data68 °C (stable liquid at room temperature)
Comparator Or BaselineEthanethiol: 35 °C (highly volatile, near-gas at warm room temperature)
Quantified Difference+33 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Enables standard liquid-phase handling and reduces evaporative material loss and infrastructure costs associated with pressurized reactors.

Precursor Specificity in Agrochemical Synthesis

In the synthesis of organophosphate nematicides such as ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate), 1-propanethiol is the mandatory nucleophilic precursor. It reacts with ethyl dichlorophosphate to provide the essential straight-chain S-propyl groups [1]. Substitution with 2-propanethiol yields an S-isopropyl derivative, fundamentally altering the steric profile and biological activity of the final active ingredient. The primary, unhindered nature of 1-propanethiol ensures predictable SN2 reactivity and strict isomeric purity of the resulting thioether.

Evidence DimensionIsomeric Product Yield
Target Compound DataYields linear S,S-dipropyl structures (active ethoprophos)
Comparator Or Baseline2-Propanethiol: Yields branched S,S-diisopropyl structures (off-target/inactive)
Quantified Difference100% shift in the alkyl chain branching of the final active ingredient
ConditionsNucleophilic substitution with ethyl dichlorophosphate

Ensures the synthesized agrochemical meets the exact structural and regulatory specifications for the active ingredient ethoprophos.

Conformational Flexibility in Self-Assembled Monolayers (SAMs)

When forming self-assembled monolayers (SAMs) on Au(111) surfaces, 1-propanethiol exhibits distinct structural dynamics compared to 1-butanethiol. Scanning tunneling microscopy (STM) reveals that 1-propanethiol SAMs display five bright spots per surface unit cell and possess high lateral S-C-C-C conformational flexibility, leading to diffusionally labile vacancy configurations [1]. In contrast, 1-butanethiol forms a more rigid structure with only four bright spots per cell and a more uniform vacancy distribution. This specific flexibility of the 3-carbon chain is critical when engineering dynamic organic-metal interfaces.

Evidence DimensionSAM Unit Cell Structure and Flexibility
Target Compound Data5 bright spots per cell; high lateral conformational flexibility
Comparator Or Baseline1-Butanethiol: 4 bright spots per cell; rigid structure
Quantified DifferenceDistinct (3 × 2√3) phase with different vacancy mobility
Conditionsin situ STM of SAMs on Au(111) at room temperature

Allows researchers to engineer dynamic, flexible molecular interfaces on gold substrates that rigid longer-chain thiols cannot provide.

Industrial Synthesis of Linear Propyl Thioethers

Due to its unhindered primary thiol group, 1-propanethiol is the required choice for SN2 nucleophilic substitution reactions aimed at producing linear propyl thioethers. It must be selected over 2-propanethiol when straight-chain architecture is mandatory for the final product's structural integrity [1].

Agrochemical Active Ingredient Manufacturing

1-Propanethiol is procured at scale as the direct precursor for the nematicide ethoprophos. Its specific reactivity with ethyl dichlorophosphate ensures the correct S,S-dipropyl configuration, which cannot be achieved using branched or shorter-chain thiol analogs [2].

Dynamic Self-Assembled Monolayers on Gold

In surface chemistry and nanotechnology, 1-propanethiol is selected over 1-butanethiol when the application requires a SAM on Au(111) with higher lateral conformational flexibility and specific diffusionally labile vacancy configurations, which are critical for certain plasmonic and sensor interfaces [3].

Physical Description

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0°F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid with cabbage-like, sulfuraceous odour
Colorless liquid with an offensive, cabbage-like odor.

Color/Form

COLORLESS, MOBILE LIQUID
Colorless liquid

XLogP3

1.8

Boiling Point

153 °F at 760 mm Hg (USCG, 1999)
67.8 °C
68 °C
153°F

Flash Point

5 °F (USCG, 1999)
-5 °F; -20.5 °C
-20 °C
-5°F

Vapor Density

Relative vapor density (air = 1): 2.63

Density

0.841 at 68 °F (USCG, 1999)
d254 0.84
0.843 g/cu cm at 20 °C
Relative density (water = 1): 0.84
0.842-0.847
0.84

LogP

1.81 (LogP)
1.81
log Kow = 1.81
1.7 (estimated)

Odor

Offensive
Characteristic odor of cabbage

Melting Point

-171 °F (USCG, 1999)
-113.3 °C
Mp -113.3 °
-113.3°C
-113 °C
-172°F

UNII

4AB0N08V2H

Related CAS

6898-84-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1506 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

155 mm Hg at 77 °F (NIOSH, 2016)
154.21 mmHg
154.2 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 20.7 (calculated)
(77°F): 155 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-03-9
79869-58-2

Wikipedia

Propyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

/It is prepared/ by reacting propyl alcohol & hydrogen sulfide ... Sabatier et al, Compt Rend Seanc Acad Sci (paris), 150: 1219, 1910; from propyl alcohol or propyl disulfide & naphthalene ... Mereshkoski, Chem Zentrabl, 86, 982, 1915; Faragher et al, Chem Zentralbl, 99, 119, 1928; from n-propyl chloride & potassium hydrosulfide; also from n-propanol plus bromine plus red phosphorus in presence of sodium sulfate.
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Utilities
1-Propanethiol: ACTIVE

Analytic Laboratory Methods

Propyl mercaptan can be separated & determined by gas chromatography, & identified by mass spectroscopy.
Sulfur-specific detection of propyl mercaptan in air by photoionization in a multiple detector GC system.
Determination of volatile sulfur compounds, including propyl mercaptan, in air at the parts per trillion level by Tenax trapping and GC with flame ionization detection.

Clinical Laboratory Methods

Gas chromatography was used for the detection of mercaptan in the blood.

Interactions

Cysteine, 2-propanethiol, and 2-mercaptoethylamine were found to potentiate the action of bradykinin on the rat blood pressure. These same thiols were ineffective on the in vitro rat ileum, although on the guinea pig ileum only 2-propanethiol was observed to be ineffective.

Dates

Last modified: 08-15-2023
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

Explore Compound Types